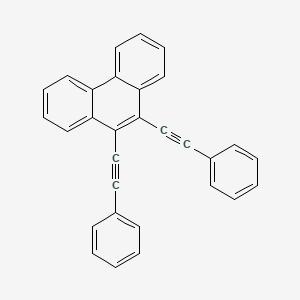
Phenanthrene, 9,10-bis(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene, 9,10-bis(phenylethynyl)- is an aromatic hydrocarbon with the chemical formula C30H18. It is known for its strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . This compound is utilized in various applications, including lightsticks and organic semiconductors in OLEDs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenanthrene, 9,10-bis(phenylethynyl)- can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. This method involves the coupling of phenylethynyl groups to the anthracene core . The reaction typically requires palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for Phenanthrene, 9,10-bis(phenylethynyl)- are not widely documented, the general approach involves large-scale cross-coupling reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phenanthrene, 9,10-bis(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction reactions can produce 9,10-dihydrophenanthrene using hydrogen gas and catalysts like Raney nickel.
Substitution: Electrophilic halogenation can introduce halogen atoms at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction reactions.
Substitution: Bromine is often used for electrophilic halogenation.
Major Products
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
Phenanthrene, 9,10-bis(phenylethynyl)- has several scientific research applications:
Chemiluminescence Research: It is used as a reagent for studying chemiluminescence due to its strong fluorescence properties.
Organic Semiconductors: The compound is used as a dopant in organic semiconductors for OLEDs.
Scintillator Additive: It is commonly used as an additive in scintillators for detecting radiation.
Lightsticks: The compound is used in lightsticks to produce ghostly green light.
Mechanism of Action
Phenanthrene, 9,10-bis(phenylethynyl)- exerts its effects through its strong fluorescence properties. This property is utilized in various applications, including chemiluminescence and organic semiconductors .
Comparison with Similar Compounds
Similar Compounds
9-Phenylethynyl-anthracene: Another anthracene derivative with similar fluorescence properties.
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs).
Thiolate Blue: A compound with similar spectral properties.
Uniqueness
Phenanthrene, 9,10-bis(phenylethynyl)- is unique due to its high quantum efficiency and strong fluorescence, making it highly effective in chemiluminescence and organic semiconductor applications . Its ability to produce ghostly green light in lightsticks further distinguishes it from other similar compounds .
Properties
CAS No. |
80034-41-9 |
|---|---|
Molecular Formula |
C30H18 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
9,10-bis(2-phenylethynyl)phenanthrene |
InChI |
InChI=1S/C30H18/c1-3-11-23(12-4-1)19-21-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)30(29)22-20-24-13-5-2-6-14-24/h1-18H |
InChI Key |
RPAXVBWAONFFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C3=CC=CC=C3C4=CC=CC=C42)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















